molecular formula C9H13NO B14192546 N-Ethyl-N-hydroxy-4-methylaniline CAS No. 858220-38-9

N-Ethyl-N-hydroxy-4-methylaniline

Cat. No.: B14192546
CAS No.: 858220-38-9
M. Wt: 151.21 g/mol
InChI Key: YXXRLJUGRZCDGH-UHFFFAOYSA-N
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Description

N-Ethyl-N-hydroxy-4-methylaniline is an organic compound belonging to the class of anilines. Anilines are aromatic amines that are widely used in various chemical industries. This compound is characterized by the presence of an ethyl group, a hydroxy group, and a methyl group attached to the aniline ring. It is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-hydroxy-4-methylaniline can be achieved through several methods. One common method involves the alkylation of 4-methylaniline with ethyl halides in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the nitration of toluene, reduction of the nitro group to an amine, and subsequent alkylation and hydroxylation reactions .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-hydroxy-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while nitration of the aromatic ring can produce nitro derivatives .

Scientific Research Applications

N-Ethyl-N-hydroxy-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Ethyl-N-hydroxy-4-methylaniline exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an ethyl and a hydroxy group on the aniline ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various applications. The hydroxy group enhances its reactivity in oxidation reactions, while the ethyl group influences its solubility and interaction with other molecules .

Properties

CAS No.

858220-38-9

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-ethyl-N-(4-methylphenyl)hydroxylamine

InChI

InChI=1S/C9H13NO/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,11H,3H2,1-2H3

InChI Key

YXXRLJUGRZCDGH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C)O

Origin of Product

United States

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